4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

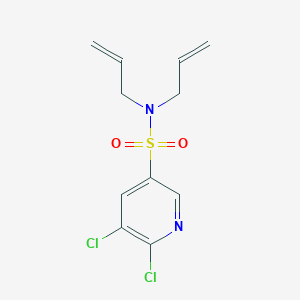

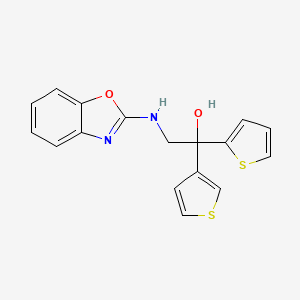

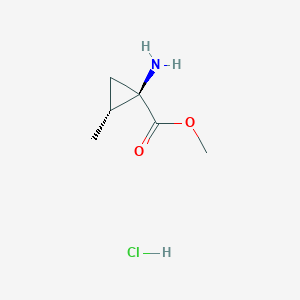

“4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C11H7N3OS . It has been studied for its antimicrobial and anticancer potential .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated for their antimicrobial and anticancer potential . Another study reported the solvent effects on the reaction of aldehyde, ethylcyanoacetate, and thiourea for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group attached to a tetrahydropyrimidine ring, which also contains a carbonitrile group . The molecular weight of the compound is 229.26 g/mol .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound typically involve the reaction of an aldehyde, ethylcyanoacetate, and thiourea .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 229.26 g/mol. It has a XLogP3-AA value of 1.2, indicating its lipophilicity. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

HIV Integrase Strand Transfer Inhibitors

Wadhwa, Jain, and Jadhav (2020) explored the design, synthesis, and evaluation of derivatives of 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile as potential HIV integrase strand transfer inhibitors. They synthesized fourteen derivatives and assessed their HIV-1 Integrase inhibitory activity, finding that three compounds exhibited significant inhibition, although none were active against HIV-1 and HIV-2 below cytotoxic concentrations (Wadhwa, Jain, & Jadhav, 2020).

Cytotoxic and Antimicrobial Activities

Ramadan, El‐Helw, and Sallam (2019) investigated a pyrimidinethione derivative, focusing on its reactivity towards carbon electrophiles and nitrogen nucleophiles. They found that the derivative exhibited promising antitumor and antimicrobial activity (Ramadan, El‐Helw, & Sallam, 2019).

Synthesis and Reactions

Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, including methylation and acylation of 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. Their work facilitated the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, contributing to the understanding of chemical properties of these derivatives (Kappe & Roschger, 1989).

Antioxidant Activity

Salem, Farhat, Errayes, and Madkour (2015) utilized 6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile for synthesizing various fused heterocyclic compounds. They investigated the antioxidant activities of these newly synthesized compounds, contributing to the potential application of these derivatives in combating oxidative stress (Salem et al., 2015).

Synthesis and Cytotoxicity Evaluation

Atapour-Mashhad et al. (2016) synthesized several derivatives of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles and evaluated their anti-proliferative activity on human breast cancer and colon carcinoma cell lines. They found that specific derivatives decreased the viability of these cancer cells, indicating potential application in cancer treatment (Atapour-Mashhad et al., 2016).

Antimicrobial and Antitubercular Agents

Walmik (2021) synthesized derivatives of 1,2,3,4-tetrahydro-4-oxo-6-(5-substituted 2-phenyl-1H-indol-3-yl)-2-thioxopyrimidine-5-carbonitrile and evaluated their in-vitro antimicrobial and antitubercular activities. The findings showed that one of the compounds exhibited promising properties, suggesting potential use as antimicrobial and antitubercular agents (Walmik, 2021).

Surface Active Properties and Biological Activity

El-Sayed (2008) explored the synthesis of annelated pyrimidine derivatives with potential applications as nonionic surfactants. These compounds demonstrated antimicrobial activities comparable to commercial antibiotic drugs, indicating their suitability for diverse applications, including drug manufacturing and cosmetics (El-Sayed, 2008).

Polymer Modification

Abdel-Naby and Youssef (1998) studied the modification of poly(vinyl chloride) (PVC) with 5-pyrimidine carbonitrile, enhancing the thermal stability and reducing discoloration of PVC under ultraviolet rays. This indicates the potential use of such derivatives in improving the properties of polymers (Abdel-Naby & Youssef, 1998).

Mechanism of Action

Target of Action

The primary target of the compound 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is the HIV-1 integrase . This enzyme plays a crucial role in the replication cycle of the Human Immunodeficiency Virus-1 (HIV-1), a member of the retroviridae family and the primary causative agent of Acquired Immunodeficiency Syndrome (AIDS) .

Mode of Action

This compound interacts with HIV-1 integrase, inhibiting its function . HIV-1 integrase is responsible for the incorporation of viral DNA into human chromosomal DNA by catalyzing two independent reactions, 3′-processing (3′-P) and strand transfer (ST) . By inhibiting these reactions, the compound prevents the integration of the viral DNA into the host’s genome, thus interrupting the replication cycle of the virus .

Biochemical Pathways

The inhibition of HIV-1 integrase by this compound affects the biochemical pathway of HIV replication . The interruption of the viral DNA integration into the host genome prevents the production of new virus particles . This disruption of the viral replication cycle could potentially lead to a decrease in viral load and slow down the progression of the disease .

Result of Action

The result of the action of this compound is the significant inhibition of HIV-1 integrase . This inhibition disrupts the replication cycle of the virus, potentially leading to a decrease in viral load . It’s important to note that none of the derivatives of this compound were active against hiv-1 and hiv-2 below their cytotoxic concentration .

Biochemical Analysis

Biochemical Properties

4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of HIV-1 integrase . HIV-1 integrase is an enzyme responsible for the incorporation of viral DNA into the host’s chromosomal DNA, a critical step in the HIV replication cycle. The compound interacts with the integrase enzyme, inhibiting its strand transfer activity, which is essential for viral replication . This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied . In HIV-infected cells, the compound inhibits viral replication by preventing the integration of viral DNA into the host genome . This inhibition leads to a decrease in viral load and an improvement in immune function. Additionally, the compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, further contributing to its antiviral activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of enzyme inhibition and binding interactions with biomolecules . The compound binds to the active site of HIV-1 integrase, inhibiting its catalytic activity and preventing the integration of viral DNA into the host genome . This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied in various laboratory settings . The compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its antiviral activity over extended periods, with no significant loss of efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, the compound effectively inhibits HIV-1 replication without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an HIV-1 integrase inhibitor . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination from the body . Additionally, the compound may interact with other metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, the compound is distributed to various subcellular compartments, including the nucleus, where it exerts its antiviral effects . The compound’s localization and accumulation within specific tissues may also influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the nucleus, where it interacts with HIV-1 integrase and inhibits viral DNA integration . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . Additionally, the compound may undergo further modifications that enhance its stability and activity within the nucleus .

Properties

IUPAC Name |

4-oxo-6-phenyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS/c12-6-8-9(7-4-2-1-3-5-7)13-11(16)14-10(8)15/h1-5H,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXNEFZOFSGSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2620549.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2620551.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2620552.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B2620554.png)

![N-[2-(4-Chlorophenyl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2620561.png)

![(3,4-Diethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2620562.png)